N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
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Overview
Description
The compound “N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is likely to be a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the sources I found .Scientific Research Applications
Synthesis and Biological Activity
Benzothiazole derivatives are notable for their significant biological activities, which have been extensively explored for therapeutic and antimicrobial purposes. For instance, benzothiazole analogues have been synthesized to study their vasorelaxant activity and antihypertensive effects, showing promising results in enhancing vascular relaxation and controlling blood pressure in hypertensive rats (Navarrete-Vázquez et al., 2010). Similarly, novel nitro substituted benzothiazole derivatives have demonstrated potent antibacterial activity against Pseudomonas aeruginosa, suggesting their utility in combating resistant bacterial infections (Gupta, 2018).
Material Science and Optical Applications
In material science, benzothiazole derivatives have been synthesized and characterized for their optical, thermal, and biological properties. For example, heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been explored for their crystal structure, thermal stability, and nonlinear optical (NLO) properties, showing potential applications in optoelectronic devices (Prabukanthan et al., 2020). This highlights the utility of such compounds in developing materials with specific optical characteristics for advanced technological applications.
Chemical Synthesis and Corrosion Inhibition
Additionally, benzothiazole derivatives have been investigated for their corrosion inhibition properties, offering insights into the development of protective coatings for metals. For instance, N-phenyl-benzamides, including derivatives with methoxy substituents, have shown excellent corrosion inhibition efficiency for mild steel in acidic environments, which is critical for extending the lifespan of industrial materials (Mishra et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c1-28-17-11-13(24(26)27)12-18-19(17)22-21(30-18)23-20(25)15-9-5-6-10-16(15)29-14-7-3-2-4-8-14/h2-12H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJORYWGRROLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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